

Oxidation states of titanomagnetite in continental basalts

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An In-depth Technical Guide to the Oxidation States of **Titanomagnetite** in Continental Basalts

Introduction

Titanomagnetite ($\text{Fe}_{3-x}\text{Ti}_x\text{O}_4$), a solid solution between magnetite (Fe_3O_4) and ulvöspinel (Fe_2TiO_4), is a ubiquitous accessory mineral in continental basalts. Its chemical composition and, crucially, the oxidation state of its iron cations, serve as a powerful petrogenetic indicator. The ratio of ferric (Fe^{3+}) to ferrous (Fe^{2+}) iron within the **titanomagnetite** crystal lattice provides a detailed record of the magmatic and post-magmatic conditions experienced by the host rock. This includes the oxygen fugacity ($f\text{O}_2$) of the parent magma, the cooling history of the lava flow, and the extent of subsequent low-temperature alteration by fluids.

For researchers in petrology, geochemistry, and paleomagnetism, understanding the oxidation state of **titanomagnetite** is paramount. It allows for the reconstruction of the redox conditions in Earth's mantle, clarifies the processes of magma differentiation, and is essential for interpreting the magnetic signatures of basaltic rocks. This technical guide provides a comprehensive overview of the formation, oxidation processes, and analytical determination of oxidation states in **titanomagnetite** from continental basalts, tailored for a scientific audience.

Oxidation Processes and Controlling Factors

The oxidation state of **titanomagnetite** is governed by a sequence of processes, from initial crystallization to subsequent alteration. These can be broadly categorized into high-temperature and low-temperature oxidation.

High-Temperature (Deuteric) Oxidation

This process occurs at temperatures above 600°C during the initial cooling of the basaltic magma. As the lava cools, the primary, homogenous **titanomagnetite** becomes unstable and exsolves, typically forming ilmenite (FeTiO_3) lamellae within a more magnetite-rich host. This is not a direct oxidation of the bulk mineral but a re-equilibration process highly sensitive to the prevailing oxygen fugacity. The degree of exsolution and the composition of the resulting phases reflect the $f\text{O}_2$ conditions of the cooling magma.

Low-Temperature Oxidation (Maghemitization)

Occurring at temperatures generally below 300°C, this is a true oxidation process driven by interaction with external oxidants, typically from hydrothermal fluids or meteoric water. During maghemitization, ferrous iron (Fe^{2+}) within the **titanomagnetite** structure is oxidized to ferric iron (Fe^{3+}). To maintain charge neutrality within the crystal lattice, this process is accompanied by the migration of Fe cations out of the structure, creating vacancies.^[1] This results in the formation of titanomaghemite, a cation-deficient spinel. The degree of low-temperature oxidation is often quantified by an oxidation parameter (z), which ranges from 0 for unoxidized **titanomagnetite** to 1 for fully oxidized titanomaghemite.

Primary Controlling Factors

- **Oxygen Fugacity ($f\text{O}_2$):** The partial pressure of oxygen in the magma is the dominant control on the initial $\text{Fe}^{3+}/\Sigma\text{Fe}$ ratio of crystallizing **titanomagnetite**.^[2] Basaltic magmas can have $f\text{O}_2$ values that vary by several orders of magnitude, often referenced against standard mineral buffers like the Fayalite-Magnetite-Quartz (FMQ) buffer.^{[3][4]} Conditions that are more oxidizing (higher $f\text{O}_2$) result in **titanomagnetite** with a higher initial proportion of Fe^{3+} .^{[5][6]}
- **Cooling Rate:** The rate at which the basalt cools influences the texture and preservation of the primary **titanomagnetite**. Rapid cooling, typical of the outer margins of lava flows, can quench the high-temperature homogenous **titanomagnetite**, preserving its primary oxidation state.^[7] Slower cooling allows for more extensive high-temperature exsolution and re-equilibration.^[7]
- **Fluid Interaction:** Post-emplacement interaction with oxygenated fluids is the primary driver for low-temperature oxidation. The permeability of the basalt and the duration of fluid

circulation control the extent of maghemitization.[1]

Data on Titanomagnetite Composition and Oxidation

The composition of **titanomagnetite** can vary significantly depending on the specific continental flood basalt province and the degree of oxidation.

Parameter	Hannuoba Basalt[7]	Bushveld Complex[8]	Skaergaard Intrusion[8]
TiO ₂ (wt%)	21.03 - 27.26	~14.5 - 16.5	~16.0
FeO (total, wt%)	56.92 - 79.65	Not specified	Not specified
Fe ₂ O ₃ (wt%)	13.18 - 28.32	Not specified	Not specified
Al ₂ O ₃ (wt%)	0.28 - 2.77	~1.6 - 2.0	~1.5
MgO (wt%)	0.71 - 3.61	~1.7 - 2.2	~0.6
V ₂ O ₃ (wt%)	Not specified	~1.4	~2.4
Fe ³⁺ /ΣFe (atomic)	Calculated from oxides	Not specified	Not specified
V ⁴⁺ /(V ³⁺ +V ⁴⁺)	Not specified	~10%	~10%

Table 1: Representative major and minor element compositions of **titanomagnetite** from various continental basalt and layered intrusion settings. FeO and Fe₂O₃ for Hannuoba basalt were calculated from microprobe data. Vanadium oxidation state data highlights the utility of advanced spectroscopic methods.

Continental Basalt Province	Estimated Oxygen Fugacity (fO_2)	Notes
General Continental Basalts	Can range from FMQ-2 to FMQ+2	Highly dependent on mantle source and crustal interaction.
Martian Basalts (for comparison)	Generally FMQ-3.5 to FMQ-1[6]	Often more reduced than terrestrial counterparts.
Bushveld Intrusion (V-rich layers)	Close to the Ni-NiO buffer[5]	Relatively oxidizing conditions are inferred for the formation of V-rich titanomagnetite layers. [5]
Dabie UHP Terrane (Metamorphic)	FMQ+2.5 to FMQ+4.5[3]	Represents conditions during retrograde metamorphism, indicating fluid interaction.[3]

Table 2: Estimated oxygen fugacity conditions for **titanomagnetite** formation in various geological settings. Values are relative to the Fayalite-Magnetite-Quartz (FMQ) buffer.

Experimental Protocols for Determining Oxidation State

Accurate determination of the Fe^{2+}/Fe^{3+} ratio in **titanomagnetite** requires specialized analytical techniques. Conventional methods that measure only total iron are insufficient.

Electron Probe Microanalysis (EPMA)

EPMA is a widely accessible technique for in-situ chemical analysis.[1] While standard analysis yields total iron, specific protocols can be used to determine the oxidation state.[9][10]

- Methodology (Flank Method/Peak Shift):
 - Sample Preparation: A standard petrographic thin section is polished and carbon-coated to ensure conductivity.

- Instrument Setup: An electron microprobe is equipped with large-crystal spectrometers (e.g., TAP, PET) capable of high-resolution spectral analysis.
- Calibration: The instrument is calibrated using a set of well-characterized standards with known $\text{Fe}^{3+}/\Sigma\text{Fe}$ ratios. The position and shape of the Fe $L\alpha$ and Fe $L\beta$ X-ray emission peaks are measured for each standard. These peaks shift in energy and change shape as a function of the iron oxidation state.[9][11]
- Analysis: The Fe $L\alpha$ peak position is precisely measured on the **titanomagnetite** grains in the sample.
- Quantification: The measured peak shift of the sample is compared to the calibration curve established from the standards to determine the $\text{Fe}^{3+}/\Sigma\text{Fe}$ ratio.[11] This method allows for simultaneous quantitative chemical analysis and oxidation state determination on a micron scale.[10]

Mössbauer Spectroscopy

This nuclear spectroscopic technique is highly sensitive to the oxidation state and crystallographic site of iron (^{57}Fe). [12]

- Methodology:
 - Sample Preparation: A bulk sample of the basalt is crushed. **Titanomagnetite** grains are then concentrated using magnetic separation and, if necessary, hand-picking under a microscope to achieve high purity. The mineral separate is ground into a fine powder.
 - Absorber Preparation: The powdered sample is uniformly pressed into a sample holder to an optimal thickness.
 - Data Acquisition: The sample is placed in a Mössbauer spectrometer and cooled (often to cryogenic temperatures to improve spectral resolution). A radioactive source (typically ^{57}Co) emits gamma rays, which are passed through the sample. A detector measures the transmitted gamma rays as a function of the source velocity.
 - Spectral Fitting: The resulting Mössbauer spectrum is fitted with a series of Lorentzian line shapes (sub-spectra). Each sub-spectrum, characterized by parameters like isomer shift

and quadrupole splitting, corresponds to a specific iron site and valence state (e.g., Fe^{2+} in octahedral sites, Fe^{3+} in tetrahedral sites).

- Quantification: The relative area of each fitted sub-spectrum is directly proportional to the abundance of that specific iron species. The overall $\text{Fe}^{2+}/\text{Fe}^{3+}$ ratio is calculated from the sum of the areas of all Fe^{2+} and Fe^{3+} components.[12]

X-ray Absorption Spectroscopy (XAS)

XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, provides direct information on the average oxidation state and coordination environment of an element. This technique requires a synchrotron light source.[13][14][15]

- Methodology:
 - Sample Preparation: Samples can be analyzed in-situ on a thin section or as a powdered mineral separate. For powdered samples, the fine powder is mixed with a binder and pressed into a pellet or mounted on tape.
 - Data Acquisition: The sample is placed in the path of a tunable, high-intensity X-ray beam from a synchrotron. The X-ray absorption is measured as the beam energy is scanned across the Fe K-edge (around 7112 eV).
 - Data Analysis (Edge Position): The energy of the absorption edge shifts to higher values with an increasing oxidation state. The edge position of the sample is compared to reference materials with known iron oxidation states (e.g., FeO for Fe^{2+} , Fe_2O_3 for Fe^{3+}). [16][17] This provides a quantitative measure of the average oxidation state.[14]
 - Quantification (Linear Combination Fitting): The XANES spectrum of the sample can be fitted with a linear combination of the spectra from the reference compounds. The weights of each reference spectrum in the best fit correspond to the fraction of that oxidation state in the sample.[15]

Visualizations: Workflows and Logical Relationships

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continental basalts.
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flank method analysis of Fe3+.
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Caption:
Geochemical pathway for low-temperature oxidation of **titanomagnetite**.

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